molecular formula C18H20O2 B15355374 Methylbenzaldehyde Camphor

Methylbenzaldehyde Camphor

Cat. No.: B15355374
M. Wt: 268.3 g/mol
InChI Key: IFCXDPWYLRPUPM-ZLTRSOCKSA-N
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Description

Methylbenzaldehyde Camphor, referred to in some sources as 4-Methylbenzylidene camphor (CAS: 36861-47-9), is a synthetic derivative combining a camphor backbone with a methylbenzaldehyde substituent . This compound is primarily utilized in acaricidal formulations and as a UV filter in cosmetics, though its structural analogs also exhibit significant bioactivity against pests like Tyrophagus putrescentiae and dermatophagoid mites .

Properties

Molecular Formula

C18H20O2

Molecular Weight

268.3 g/mol

IUPAC Name

4-[(Z)-[(1R,4S)-4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene]methyl]benzaldehyde

InChI

InChI=1S/C18H20O2/c1-17(2)15-8-9-18(17,3)16(20)14(15)10-12-4-6-13(11-19)7-5-12/h4-7,10-11,15H,8-9H2,1-3H3/b14-10-/t15-,18+/m0/s1

InChI Key

IFCXDPWYLRPUPM-ZLTRSOCKSA-N

Isomeric SMILES

C[C@]12CC[C@H](C1(C)C)/C(=C/C3=CC=C(C=C3)C=O)/C2=O

Canonical SMILES

CC1(C2CCC1(C(=O)C2=CC3=CC=C(C=C3)C=O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Methylbenzaldehyde Camphor is synthesized through a condensation reaction between camphor and 4-methylbenzaldehyde. The reaction typically involves the use of a base, such as sodium hydroxide, to facilitate the formation of the camphor derivative. The reaction conditions often include moderate temperatures and a solvent like ethanol to dissolve the reactants.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale batch reactors where the reactants are mixed under controlled conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: Methylbenzaldehyde Camphor undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohol derivatives.

    Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Methylbenzaldehyde Camphor has diverse applications in scientific research:

Mechanism of Action

Methylbenzaldehyde Camphor exerts its effects primarily through its ability to absorb UV radiation, thereby protecting the skin from UV-induced damage. It activates signaling pathways such as PI3K/AKT and ERK1/2, which are involved in cell proliferation and apoptosis. Additionally, it increases the production of reactive oxygen species (ROS) within cells, contributing to its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues of Methylbenzaldehyde

Methylbenzaldehyde Camphor belongs to a broader class of benzaldehyde derivatives with methyl or hydroxyl substitutions. Key comparisons include:

Table 1: Acaricidal Efficacy of Methylbenzaldehyde Isomers (R50 and R95 Values)
Compound Vapor Action (R50/R95) Contact Action (R50/R95)
2-Methylbenzaldehyde 0.98 / 0.73 1.18 / 0.97
3-Methylbenzaldehyde 1.19 / 1.03 1.30 / 1.35
4-Methylbenzaldehyde 1.38 / 1.36 1.64 / 1.57
2,5-Dimethylbenzaldehyde 1.17 / 1.24 1.63 / 1.60

Data Source: Wadley’s determination method .

  • Key Insight : Methyl substitution enhances acaricidal potency. 4-Methylbenzaldehyde exhibits the highest efficacy in both vapor and contact actions, with R50/R95 values exceeding other isomers .
Functional Group Impact :
  • Methyl (CH₃) vs. Hydroxyl (OH) Groups : Methyl-substituted benzaldehydes (e.g., 3-methylbenzaldehyde) demonstrate stronger acaricidal activity against Dermatophagoides farinae and Hyalomma longicornis compared to hydroxyl-substituted analogs (e.g., 2,3-dihydroxybenzaldehyde). For example, 3-methylbenzaldehyde has a contact LD₅₀ of 1.30 µg/cm², whereas 2,3-dihydroxybenzaldehyde lacks direct acaricidal effects but acts as a mite color deformation agent .

Camphor and Terpenoid Derivatives

Camphor (C₁₀H₁₆O), a bicyclic monoterpene, shares structural similarities with this compound but differs in metabolic pathways and bioactivity:

Metabolic Specificity :
  • Pseudomonas putida NCIMB 10007 efficiently degrades camphor via cytochrome P450 monooxygenases (cytP450MO) but cannot metabolize structurally related compounds like fenchone or 1,8-cineole. This highlights the enzyme’s specificity for the camphor scaffold .
  • Implication: this compound’s larger structure may resist microbial degradation, enhancing environmental persistence compared to simpler terpenoids.
Synergistic Interactions :
  • Camphor and 1,8-cineole exhibit synergistic insecticidal effects by enhancing cuticular penetration in Trichoplusia ni . Similarly, 4-methylbenzaldehyde combined with 2,3-dihydroxybenzaldehyde shows synergistic acaricidal activity (R50 = 1.64), outperforming individual components .

Antifungal and Physicochemical Properties

  • Fluorine Substitution : Introducing fluorine atoms into camphor derivatives (e.g., 6-bromo-2-fluoro-3-methylbenzaldehyde) improves antifungal activity against Trametes versicolor. However, excessive fluorination reduces efficacy, indicating a balance between lipophilicity and steric hindrance .
  • Volatility and Separation : Camphor’s volatility (KD = 0.87 in n-hexane/acetonitrile systems) facilitates its use as a diluent in polymer synthesis, whereas this compound’s larger size may reduce volatility, requiring specialized chromatographic methods for purification .

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